molecular formula C10H12F3NO2 B12272730 4-(1-Amino-3-hydroxypropyl)-2-(trifluoromethyl)phenol

4-(1-Amino-3-hydroxypropyl)-2-(trifluoromethyl)phenol

Cat. No.: B12272730
M. Wt: 235.20 g/mol
InChI Key: WDPKFUVZEWPOGQ-UHFFFAOYSA-N
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Description

4-(1-Amino-3-hydroxypropyl)-2-(trifluoromethyl)phenol is a chemical compound with a unique structure that includes an amino group, a hydroxypropyl group, and a trifluoromethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-3-hydroxypropyl)-2-(trifluoromethyl)phenol typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable phenol derivative.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) under specific conditions.

    Amino Group Addition: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.

    Hydroxypropyl Group Addition: The hydroxypropyl group is added via a reaction with an appropriate epoxide or halohydrin.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-3-hydroxypropyl)-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine or alcohol derivatives.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

4-(1-Amino-3-hydroxypropyl)-2-(trifluoromethyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(1-Amino-3-hydroxypropyl)-2-(trifluoromethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The amino and hydroxypropyl groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Amino-3-hydroxypropyl)-4-fluorophenol
  • 4-(1-Amino-3-hydroxypropyl)-2-methylphenol
  • 4-(1-Amino-3-hydroxypropyl)-2-chlorophenol

Uniqueness

4-(1-Amino-3-hydroxypropyl)-2-(trifluoromethyl)phenol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C10H12F3NO2

Molecular Weight

235.20 g/mol

IUPAC Name

4-(1-amino-3-hydroxypropyl)-2-(trifluoromethyl)phenol

InChI

InChI=1S/C10H12F3NO2/c11-10(12,13)7-5-6(1-2-9(7)16)8(14)3-4-15/h1-2,5,8,15-16H,3-4,14H2

InChI Key

WDPKFUVZEWPOGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CCO)N)C(F)(F)F)O

Origin of Product

United States

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